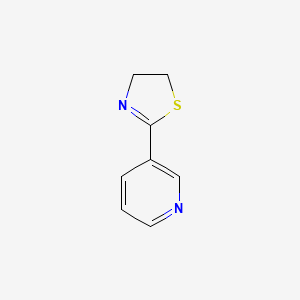

3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C8H8N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2 |

InChI Key |

JHAYFTUUPMLPCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4,5 Dihydro 1,3 Thiazol 2 Yl Pyridine and Its Derivatives

Conventional Approaches to the Dihydrothiazole Ring Formation

The construction of the 4,5-dihydro-1,3-thiazole ring is a cornerstone in the synthesis of the target molecule. Traditional methods primarily rely on cyclization reactions that form the five-membered heterocycle.

Cyclization Reactions Utilizing Thioamides and Halogenated Pyridine (B92270) Precursors

A prevalent and versatile method for synthesizing 2-substituted dihydrothiazoles is the Hantzsch thiazole (B1198619) synthesis. rsc.org This reaction typically involves the condensation of a thioamide with an α-halo ketone. In the context of 3-(4,5-dihydro-1,3-thiazol-2-yl)pyridine, a common starting material is a pyridyl-thiosemicarbazone, which can be readily prepared from the corresponding acetylpyridine and thiosemicarbazide. nih.gov The subsequent reaction with various α-halocarbonyl compounds yields the desired pyridinyl-2,3-dihydrothiazole derivatives. nih.gov

The reaction conditions, such as the solvent and temperature, can influence the regioselectivity of the cyclization, potentially leading to the formation of 2-(N-substituted amino)thiazoles alongside the desired 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions. rsc.org

A variety of pyridyl-dihydrothiazole hybrids have been synthesized using this methodology, demonstrating its broad applicability. The following table summarizes representative examples of the Hantzsch-type synthesis of pyridin-2-yl-2,3-dihydrothiazole hybrids.

| Entry | Pyridyl Thiosemicarbazone | α-Haloketone | Product | Yield (%) |

| 1 | (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide | Chloroacetone | 2a | - |

| 2 | (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide | 3-Chloropentane-2,4-dione | 3a | - |

| 3 | (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide | 2-Bromo-1-phenylethan-1-one | 4a | - |

| 4 | (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 5a | - |

| 5 | (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbo(ethyl)thioamide | Chloroacetone | 2b | - |

| 6 | (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbo(ethyl)thioamide | 3-Chloropentane-2,4-dione | 3b | - |

| 7 | (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbo(ethyl)thioamide | 2-Bromo-1-phenylethan-1-one | 4b | - |

| 8 | (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbo(ethyl)thioamide | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 5b | - |

| Data sourced from a study on pyridin-2-yl-2,3-dihydrothiazole hybrids. nih.gov Yields were not explicitly provided for all individual compounds in the source. |

Thiol-Mediated Ring Closure Reactions on Pyridine-Functionalized Substrates

An alternative and direct route to this compound involves the cyclocondensation of a pyridine derivative containing a nitrile group with a thiol-containing compound. A notable example is the reaction of 3-cyanopyridine (B1664610) with cysteamine (B1669678) hydrochloride. This method provides a straightforward synthesis of the target molecule. The reaction is typically carried out in a suitable solvent, and the yield can be optimized by controlling the reaction conditions.

Another approach involves the reaction of N-allylthioamides with a bromine-dioxane complex or iodine, which induces cyclization to the corresponding 4,5-dihydrothiazole derivatives. proprogressio.hu This method, while not directly starting from a pyridine precursor, offers a pathway to functionalized dihydrothiazoles that could potentially be adapted for the synthesis of pyridyl-substituted analogs.

Functionalization Strategies on the Pyridine Ring

Modification of the pyridine ring is crucial for generating a diverse library of derivatives with varied electronic and steric properties. Several modern synthetic methodologies can be employed for this purpose.

Direct C-H Activation and Coupling Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org The electron-deficient nature of the pyridine ring, however, makes direct C-H activation challenging. rsc.orguomustansiriyah.edu.iq Despite this, various strategies have been developed to achieve regioselective functionalization of pyridines. rsc.org

For this compound, direct C-H activation could potentially be directed to specific positions on the pyridine ring by leveraging the electronic properties of the dihydrothiazole substituent. While specific examples on this exact molecule are not abundant in the literature, general principles of pyridine C-H activation can be applied. For instance, palladium-catalyzed direct arylation of pyridines has been achieved using a transient activator strategy, leading to 2,6-diarylpyridines. nih.gov Such methods could be explored for the selective functionalization of the pyridine moiety in the target compound.

Halogen-Dance and Cross-Coupling Reactions for Pyridine Modification

The introduction of a halogen atom onto the pyridine ring opens up a plethora of possibilities for further functionalization through cross-coupling reactions. The halogen-dance reaction is a fascinating transformation where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base, such as lithium diisopropylamide (LDA). ic.ac.ukwhiterose.ac.ukresearchgate.net This reaction can provide access to isomers that are not easily accessible through direct halogenation. clockss.org For a halogenated derivative of this compound, a halogen-dance reaction could be employed to reposition the halogen, thereby enabling functionalization at different sites of the pyridine ring. researchgate.net

Once a halogenated pyridine-dihydrothiazole derivative is obtained, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the pyridine ring. proprogressio.hursc.org The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions. proprogressio.hu

The following table outlines the general conditions for Suzuki-Miyaura cross-coupling reactions on halo-pyridines.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME | Reflux | proprogressio.hu |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | nih.gov |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | - |

| This table represents general conditions and may need optimization for specific substrates. |

Functionalization Strategies on the Dihydrothiazole Ring

Modification of the dihydrothiazole ring itself can also lead to novel derivatives with interesting properties. One approach is the reduction of the corresponding aromatic thiazole. For instance, 2,3-dihydro rsc.orguomustansiriyah.edu.iqthiazolo[4,5-b]pyridines have been prepared via a BH₃-mediated reduction of the thiazole moiety, a reaction that can be facilitated by a strong Lewis acid. beilstein-journals.org

Another strategy involves reactions at the nitrogen atom of the dihydrothiazole ring. For example, acylation of the nitrogen in 2,3-dihydro rsc.orguomustansiriyah.edu.iqthiazolo[4,5-b]pyridines can be achieved using acyl chlorides in the presence of a base like triethylamine. beilstein-journals.org

Furthermore, the synthesis of dihydrothiazole derivatives with substituents at various positions can be achieved by carefully selecting the starting materials for the cyclization reaction. For example, using different α-haloketones in the Hantzsch synthesis allows for the introduction of various groups at the 4- and 5-positions of the dihydrothiazole ring. nih.gov

Electrophilic and Nucleophilic Substitutions at C4 and C5 Positions

The C4 and C5 positions of the dihydrothiazole ring are key sites for introducing structural diversity. While the saturated backbone of the 4,5-dihydro-1,3-thiazole ring is generally less susceptible to classical aromatic substitutions, the methylene (B1212753) group at C5, adjacent to the sulfur atom, exhibits notable reactivity.

Research has demonstrated that the C5 position can be functionalized through reactions such as Knoevenagel condensation. For instance, thiazolidin-2,4-one derivatives can react with various aromatic aldehydes at the C5 position to yield 5-benzylidene products. biointerfaceresearch.com Similarly, reactions involving azo coupling with diazonium salts can introduce arylazo groups at the C5 position of 4-phenylimino-thiazolidin-2-ones. biointerfaceresearch.com These reactions highlight the susceptibility of the C5-methylene protons to deprotonation, enabling condensations and substitutions.

Another approach involves the synthesis of 2,3,4-trisubstituted thiazoles where a methyl group is present at the C4 position. These are synthesized from the reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone. nih.gov This indicates that substitution at C4 is often incorporated from the initial building blocks.

The table below summarizes representative reactions for the functionalization at the C5 position of related thiazolidinone cores.

| Reaction Type | Reagents | Product Type | Reference |

| Knoevenagel Condensation | Aromatic Aldehydes | 5-Benzylidene-4-phenylimino-thiazolidin-2-one | biointerfaceresearch.com |

| Azo Coupling | Aryl Diazonium Salts | 5-Arylazo-4-phenylimino-thiazolidin-2-one | biointerfaceresearch.com |

Manipulation of the Thiazoline (B8809763) Nitrogen Atom and Ring Transformations

The nitrogen atom of the thiazoline ring is a key site for chemical manipulation, including protonation, alkylation, and participation in ring transformation reactions. acs.org Quaternization of the nitrogen atom can activate the ring system for further reactions. wur.nl

Ring transformation reactions provide a powerful method for converting the thiazoline scaffold into more complex fused heterocyclic systems. For example, pyrimidinium salts, which share structural similarities with activated thiazolinium salts, undergo ring transformations when treated with nucleophiles like active methylene compounds, leading to the formation of pyridine derivatives. wur.nl This occurs through a mechanism involving nucleophilic addition, ring opening of the initial heterocycle, and subsequent recyclization. wur.nl While direct examples for this compound are not extensively detailed, the principles from related pyrimidine (B1678525) chemistry suggest a viable pathway for structural diversification. wur.nl

Furthermore, the thiazoline ring can act as a precursor for building fused systems like thiazolo[3,2-a]pyrimidines. These syntheses often proceed through multi-component reactions where the thiazole nitrogen participates in the annulation of the pyrimidine ring. bepls.com

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign protocols that minimize waste, reduce energy consumption, and avoid hazardous solvents. conicet.gov.arresearchgate.net

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rsc.org

Several studies report the efficient synthesis of thiazole derivatives and related fused systems using microwave irradiation. One-pot, three-component syntheses of thiazolyl-pyridazinediones have been successfully achieved under microwave heating, showcasing the method's utility for rapidly constructing complex heterocyclic systems. nih.gov Similarly, thiazolo[5,4-d]thiazoles and thiazolo[3,2-a]pyrimidine derivatives have been prepared in good yields using microwave-activated protocols. rsc.org An efficient method for synthesizing 2-aryl-thiazolines from aminoethanethiol (B8698679) and aryl ketonitriles has been described under solvent-free microwave irradiation conditions. acs.org Solvent-free, or "neat," reaction conditions represent a particularly green approach by eliminating the need for solvents entirely, which simplifies workup procedures and reduces chemical waste. conicet.gov.arnih.gov

The table below highlights examples of microwave-assisted syntheses for related thiazole structures.

| Product Type | Reaction Components | Conditions | Advantages | Reference |

| Thiazolyl-Pyridazinediones | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Microwave (500W, 150°C), Chitosan (B1678972) catalyst | Short reaction time (4-8 min), high yield | nih.gov |

| 2-Aryl-Thiazolines | Aminoethanethiol, aryl ketonitriles | Microwave, Solvent-free | Efficient, solvent-free | acs.org |

| Thiazolo[5,4-d]thiazoles | Aldehydes, dithiooxamide, 1,4-benzoquinone | Microwave | Good yields, reduced excess of reagents | rsc.org |

Biocatalytic Transformations and Enzymatic Approaches

The use of biocatalysts, such as enzymes and natural polymers, is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. nih.govmdpi.com While the field of biocatalytic synthesis for this compound is still developing, related research demonstrates significant potential.

Chitosan, a natural biopolymer, has been effectively used as a recyclable, heterogeneous basic biocatalyst in the synthesis of thiazole derivatives. nih.govnih.gov It has been employed in the microwave-assisted, three-component synthesis of novel thiazolyl-pyridazinediones, where it acts as an eco-friendly catalyst that can be easily recovered and reused. nih.gov Modified chitosan hydrogels have also been developed as efficient biocatalysts for thiazole synthesis under ultrasonic irradiation, offering mild conditions and high yields. nih.govmdpi.com

Additionally, enzymatic approaches are being explored. A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst, achieving high yields under mild conditions. nih.gov This demonstrates that enzymes can effectively promote the formation of the thiazole ring, expanding the toolkit for sustainable synthesis. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 4,5 Dihydro 1,3 Thiazol 2 Yl Pyridine

High-Resolution NMR Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of molecules like 3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine. Analysis of chemical shifts, coupling constants, and through-space interactions provides detailed insights into its conformational preferences and potential tautomeric equilibria.

Based on data from analogous 2-aryl-2-thiazoline and pyridine-thiazole hybrid systems, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound can be predicted. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between δ 7.0 and 8.7 ppm, with their exact shifts and coupling patterns dictated by the substitution at the 3-position. The methylene (B1212753) protons of the dihydrothiazole ring are expected to resonate as multiplets in the upfield region, likely between δ 3.0 and 4.5 ppm. The carbon signals for the pyridine ring would be observed in the range of δ 120-155 ppm, while the dihydrothiazole ring carbons would appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2' | - | ~150 |

| Pyridine C3' | - | ~135 |

| Pyridine C4' | ~7.8 | ~136 |

| Pyridine C5' | ~7.4 | ~123 |

| Pyridine C6' | ~8.6 | ~149 |

| Thiazoline (B8809763) C2 | - | ~168 |

| Thiazoline C4 | ~4.4 (t) | ~65 |

| Thiazoline C5 | ~3.4 (t) | ~33 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions. The multiplicity is indicated in parentheses (t = triplet).

Elucidation of Rotational Barriers and Dynamic Processes

Variable temperature NMR experiments could be employed to study these dynamic processes. At low temperatures, the rotation around the C-C bond might be slow enough on the NMR timescale to observe distinct signals for the different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a time-averaged signal. Analysis of the coalescence temperature and the chemical shift difference between the exchanging sites would allow for the calculation of the rotational energy barrier (ΔG‡).

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is essential. These techniques provide a more detailed picture of the molecular structure than 1D NMR alone. acs.orgresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the pyridine and dihydrothiazole rings. For example, cross-peaks would be expected between the adjacent protons on the pyridine ring (H4', H5', H6') and between the methylene protons (H4 and H5) of the dihydrothiazole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals based on the already assigned proton signals. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine and dihydrothiazole rings. A key correlation would be expected between the protons on the pyridine ring (e.g., H2' and H4') and the C2 carbon of the dihydrothiazole ring. acs.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, regardless of whether they are bonded. NOESY or ROESY spectra would be crucial for determining the preferred conformation around the C-C bond connecting the two rings by observing through-space interactions between the protons of the pyridine and dihydrothiazole moieties. nih.gov

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

While a specific single-crystal X-ray structure for this compound is not reported in the searched literature, analysis of closely related thiazolo-pyridine derivatives provides valuable insights into the expected solid-state structure. researchgate.netnih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions, including hydrogen bonding and π-π stacking. The pyridine nitrogen atom is a potential hydrogen bond acceptor, and in the presence of suitable donors, such as co-crystallized solvent molecules or in a hydrated form, N-H···N or O-H···N hydrogen bonds would likely be observed. nih.gov

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state is determined by the interplay of intramolecular forces and the forces associated with crystal packing. The dihedral angle between the pyridine and dihydrothiazole rings is a key conformational parameter. In the absence of significant steric hindrance, a relatively planar conformation might be expected to maximize π-system conjugation. However, crystal packing forces can induce a twisted conformation. For example, in the crystal structure of 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, the entire molecule is nearly planar. researchgate.net The dihydrothiazole ring itself is expected to adopt a non-planar conformation, likely an envelope or twisted half-chair form, to minimize torsional strain.

Table 2: Representative Bond Lengths and Angles from Analogous Thiazolo-Pyridine Crystal Structures

| Bond/Angle | Expected Value (Å or °) | Reference Compound |

| C-S (thiazole) | ~1.76 Å | 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine researchgate.net |

| C=N (thiazoline) | ~1.31 Å | 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine researchgate.net |

| C-N (pyridine) | ~1.34 Å | 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine researchgate.net |

| C-C (pyridine) | ~1.38 - 1.40 Å | Pyridine nih.gov |

| C-N-C (pyridine) | ~117° | Pyridine nih.gov |

| Dihedral Angle (Pyridine-Thiazole) | Near planar | 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine researchgate.net |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Fingerprinting and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of the molecule, allowing for the identification of functional groups and providing insights into molecular structure and bonding. The vibrational modes of this compound can be understood by considering the characteristic vibrations of the pyridine and dihydrothiazole rings.

The FT-IR and Raman spectra are expected to be rich in bands corresponding to the stretching and bending vibrations of C-H, C=N, C-N, C-S, and C-C bonds. The pyridine ring vibrations will give rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring usually appear in the 1600-1400 cm⁻¹ range. iosrjournals.orgnih.gov

The dihydrothiazole ring will also contribute to the vibrational spectrum. The C-H stretching vibrations of the methylene groups will be found in the 3000-2850 cm⁻¹ region. The C=N stretching of the imine group in the thiazoline ring is a strong band typically appearing around 1650-1600 cm⁻¹. The C-S stretching vibration is expected in the 800-600 cm⁻¹ region. acs.org

Table 3: Predicted Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch (Pyridine) | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch (Thiazoline) | 3000 - 2850 | Medium | Medium |

| C=N Stretch (Thiazoline) | 1650 - 1600 | Strong | Medium |

| C=C/C=N Ring Stretch (Pyridine) | 1600 - 1400 | Strong | Strong |

| CH₂ Scissoring (Thiazoline) | ~1460 | Medium | Weak |

| Pyridine Ring Breathing | ~1000 | Medium | Strong |

| C-S Stretch (Thiazoline) | 800 - 600 | Medium | Medium |

Note: These are predicted frequency ranges based on data for analogous compounds. Actual frequencies may vary.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. iosrjournals.org Such calculations can also provide information about the infrared intensities and Raman activities of the different vibrational modes, further assisting in the detailed analysis of the spectra.

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

Detailed research findings and data tables for this section are not available in the current scientific literature.

Should research on the chiroptical properties of chiral derivatives of this compound be published in the future, this section will be updated to reflect those findings.

Computational and Theoretical Chemistry Studies on 3 4,5 Dihydro 1,3 Thiazol 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govuomphysics.net It has been successfully applied to study various heterocyclic compounds containing pyridine (B92270) and thiazole (B1198619) moieties. nih.govdntb.gov.ua DFT calculations for 3-(4,5-dihydro-1,3-thiazol-2-yl)pyridine would involve optimizing its molecular geometry to find the lowest energy conformation. Subsequent calculations would yield a wealth of information about its electronic properties and chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic character. youtube.com

For this compound, the HOMO is expected to have significant electron density on the pyridine ring's nitrogen atom and the sulfur atom of the dihydrothiazole ring, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the π-system of the pyridine ring, indicating its capacity to accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | HOMO-LUMO Gap (eV) | Primary Atomic Contributions |

| LUMO | -1.25 | \multirow{2}{*}{4.80} | Pyridine ring (C, N atoms) |

| HOMO | -6.05 | Dihydrothiazole ring (S atom), Pyridine ring (N atom) |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic systems.

Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP), maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgscispace.com They are invaluable for predicting how molecules will interact with each other, particularly in biological systems. researchgate.net The map is generated by calculating the electrostatic potential at different points on the electron density surface. uni-muenchen.de

In an EPS map, different colors represent varying electrostatic potential values. Regions of negative potential (typically colored red or orange) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The sulfur atom in the dihydrothiazole ring would also contribute to a region of negative potential. The hydrogen atoms, particularly those attached to the pyridine ring, would exhibit positive electrostatic potential. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. osti.gov These simulations provide detailed information on conformational flexibility and the influence of the surrounding environment, such as a solvent. osti.govnih.gov For this compound, the dihydrothiazole ring is non-aromatic and flexible. MD simulations would reveal the accessible conformations of this ring and the rotational freedom around the single bond connecting the two heterocyclic rings.

Furthermore, performing MD simulations in an explicit solvent like water would show how solvent molecules arrange around the solute and how hydrogen bonding and other solvent interactions influence its conformational preferences and dynamic behavior. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. iu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Focus on Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. dmed.org.uanih.gov For derivatives of this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors for each derivative. These descriptors quantify different aspects of the molecule's physicochemical properties.

The process involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. dmed.org.ua

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Example Descriptors | Description |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the electronic distribution and reactivity. nih.gov |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Numerical values derived from the graph representation of the molecule. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Represents the molecule's lipophilicity and polarity. |

Note: This table lists common descriptor types used in QSAR studies for heterocyclic compounds. nih.gov

Docking Studies and Molecular Modeling of Interactions with Defined Molecular Scaffolds (Excluding Clinical Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand how a small molecule, or ligand, might interact with a macromolecular target, such as a protein or nucleic acid. nih.govelsevierpure.com

In a docking study involving this compound, the molecule would be placed into a defined binding pocket of a molecular scaffold. The docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces. The results would highlight potential key interactions, such as:

Hydrogen bonds: The pyridine nitrogen could act as a hydrogen bond acceptor.

Hydrophobic interactions: The pyridine ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues.

These studies provide a structural hypothesis for the binding mode of the compound, which can guide further chemical modifications to improve binding affinity and selectivity. nih.govresearchgate.netresearchgate.net

Role of 3 4,5 Dihydro 1,3 Thiazol 2 Yl Pyridine As a Ligand Scaffold in Catalysis and Coordination Chemistry

Transition Metal Complexes of 3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine and its Derivatives

The synthesis and characterization of transition metal complexes are fundamental to understanding the potential of any new ligand. For this compound, the formation of metal-ligand adducts is anticipated to proceed through the coordination of one or more of its nitrogen and sulfur atoms to a metal center.

The synthesis of metal complexes with this compound would likely involve the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of metal precursor (e.g., halides, acetates, or perchlorates) and reaction conditions would influence the stoichiometry and structure of the resulting complex.

While specific synthetic procedures for complexes of this compound are not readily found in the literature, related structures provide insight. For instance, the synthesis of copper(II) complexes with 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides has been achieved by reacting the ligands with copper(II) chloride. nih.govdoaj.orgambeed.com Similarly, complexes of various transition metals with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared in an alcoholic medium. nih.govnih.gov These examples suggest that straightforward synthetic routes are viable.

Characterization of the resulting metal-ligand adducts would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial in determining the coordination mode, as shifts in the vibrational frequencies of the C=N and C-S bonds within the thiazoline (B8809763) ring, as well as the pyridine (B92270) ring vibrations, would indicate coordination to the metal center. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the ligand's structure in the complex and can indicate changes in the electronic environment upon coordination. Mass spectrometry would confirm the composition of the complexes. For crystalline products, single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and coordination geometry. nih.govdoaj.orgambeed.com

Table 1: Anticipated Spectroscopic and Analytical Data for Metal Complexes of this compound

| Technique | Expected Observations upon Complexation |

| Infrared (IR) Spectroscopy | Shift in the ν(C=N) and ν(C-S) stretching frequencies of the thiazoline ring. Changes in the pyridine ring breathing modes. |

| Nuclear Magnetic Resonance (NMR) | Downfield or upfield shifts of the pyridine and thiazoline protons and carbons, indicating a change in the electronic environment. |

| Mass Spectrometry (MS) | Observation of molecular ion peaks corresponding to the metal-ligand adducts. |

| Single-Crystal X-ray Diffraction | Determination of the precise coordination geometry, bond lengths, and angles. |

The this compound ligand offers several potential chelation modes. The most probable is bidentate coordination involving the nitrogen atom of the pyridine ring and the nitrogen atom of the thiazoline ring, forming a stable five-membered chelate ring. This N,N'-bidentate coordination is common for ligands with a similar 2-(2-pyridyl)heterocycle scaffold.

Alternatively, the ligand could act as a monodentate donor through the pyridine nitrogen, which is a strong coordinating site. nih.govnih.gov Bridging coordination modes are also conceivable, where the pyridine and thiazoline nitrogens coordinate to different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. The involvement of the thiazoline sulfur atom in coordination is also a possibility, either as a primary donor or in a bridging capacity, which could lead to different coordination geometries.

The resulting coordination geometries would be dictated by the preferred coordination number of the metal ion, its oxidation state, and the steric and electronic properties of the ligand and any co-ligands present. For a bidentate N,N' coordination, square planar or octahedral geometries would be expected for metals like Ni(II), Cu(II), and Pd(II), with the remaining coordination sites occupied by other ligands or solvent molecules. For example, copper complexes with related pyrazoline-based ligands have been found to exhibit distorted square pyramidal geometries. nih.govdoaj.orgambeed.com In the case of iron(II) complexes with tridentate pyridine-triazole ligands, a pseudo-octahedral coordination environment has been observed. nih.gov

Application in Homogeneous Catalysis

The development of novel ligands is often driven by the prospect of their application in homogeneous catalysis. The chiral nature of substituted dihydrothiazoline rings and the tunable electronic properties of the pyridine moiety make this compound derivatives attractive candidates for various catalytic transformations.

While no specific examples of asymmetric catalysis using complexes of this compound have been reported, the structural analogy to well-established chiral ligands, such as those containing pyridine-oxazoline (PyOx) moieties, suggests significant potential. Chiral derivatives of this compound, for instance, with substituents at the 4- or 5-position of the thiazoline ring, could be synthesized from chiral amino alcohols.

These chiral ligands, when complexed with transition metals like palladium, nickel, or copper, could be effective catalysts for a range of enantioselective reactions. For example, a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst has been successfully used for the enantioselective C2-H alkylation of pyridines. nih.gov This highlights the potential for achieving high enantioselectivity in reactions involving pyridine-containing substrates.

Table 2: Potential Enantioselective Reactions Catalyzed by Chiral Complexes of this compound Derivatives

| Reaction Type | Potential Metal Catalyst | Anticipated Outcome |

| Asymmetric Allylic Alkylation | Palladium | High enantiomeric excess in the formation of chiral allylic products. |

| Asymmetric Hydrosilylation | Rhodium, Iridium | Enantioselective reduction of ketones and imines. |

| Asymmetric Michael Addition | Copper, Nickel | Formation of chiral carbon-carbon bonds with high enantioselectivity. |

| Asymmetric Aldol Reactions | Zinc, Copper | Enantioselective synthesis of β-hydroxy carbonyl compounds. |

Complexes of this compound are also promising candidates for catalyzing cross-coupling reactions and C-H activation. Palladium complexes, in particular, are workhorses in this field. The pyridine-thiazoline ligand could serve to stabilize the palladium center in various oxidation states throughout the catalytic cycle.

While direct studies on this specific ligand are lacking, the broader field of palladium-catalyzed cross-coupling with pyridine-containing substrates is well-developed. For example, palladium-catalyzed cross-coupling reactions of 3-chloro-4-halogeno-1,2,5-thiadiazoles have been investigated. dntb.gov.ua Furthermore, palladium-catalyzed direct C-H arylation of pyridine N-oxides has been achieved. rsc.org These studies underscore the feasibility of using palladium complexes with nitrogen-containing heterocyclic ligands for C-C and C-heteroatom bond formation.

C-H activation is an increasingly important area of research, and complexes of this compound could play a role here as well. The ligand could act as a directing group, facilitating the activation of a C-H bond on a substrate that is also coordinated to the metal center.

The redox-active nature of both the pyridine and thiazoline moieties suggests that their metal complexes could be active in redox catalysis and electrocatalysis. The ability of the ligand to stabilize different oxidation states of the metal center is key to these applications.

Although there is no specific data for this compound complexes, related systems have shown promise. For instance, rhenium complexes with pyridyl-triazole ligands have been investigated for the electrocatalytic reduction of CO₂. nih.gov The electrochemical properties of sterically hindered catechols with thiazole (B1198619) or pyridine fragments have also been studied, demonstrating the redox activity of these heterocyclic units. beilstein-journals.org Copper(II) complexes of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides undergo reversible or quasi-reversible electrochemical reduction, indicating their potential in redox processes. nih.govdoaj.orgambeed.com These findings suggest that metal complexes of this compound could be explored for similar applications, such as in small molecule activation or as components in redox-flow batteries.

Application in Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in advancing the industrial viability of catalytic processes. For ligands such as this compound, immobilization on solid supports offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous operation in flow chemistry systems. This section explores the strategies for immobilizing these ligands and their subsequent performance in flow-through catalytic applications.

Immobilization Strategies of this compound Ligands on Solid Supports

The effective immobilization of this compound ligands onto solid supports is paramount for their application in heterogeneous catalysis. The choice of support and the method of attachment are crucial as they can influence the catalyst's activity, selectivity, and longevity. Common solid supports include inorganic materials like silica (B1680970) and organic polymers.

Functionalization of the this compound ligand is often the first step, introducing a reactive group that can form a covalent bond with the support material. This can be achieved through various synthetic modifications of the pyridine ring or the thiazoline ring, provided that the coordination properties of the ligand are not adversely affected.

Polymer Supports: Polymer-supported catalysts are widely used due to their high loading capacities and chemical stability. A common strategy involves the use of pre-functionalized polymers, such as polystyrene-poly(ethylene glycol) (PS-PEG) resins bearing amino groups (e.g., TentaGel S NH2). nih.govresearchgate.netsemanticscholar.org The pyridyl-thiazoline ligand, if appropriately functionalized with a reactive group like a carboxylic acid or an acyl chloride, can be covalently attached to the amino groups of the resin via amide bond formation. This approach ensures a stable linkage that prevents leaching of the ligand during the catalytic process.

Another approach is the polymerization of a monomeric version of the ligand that has been modified to include a polymerizable group, such as a vinyl or styryl moiety. This results in a polymer backbone with the ligand integrated throughout its structure.

Inorganic Supports: Silica gel is another popular support material due to its high surface area, mechanical stability, and porous nature. nih.gov Immobilization on silica typically involves surface modification of the silica with a coupling agent. For instance, the silica surface can be treated with an organosilane, such as (3-aminopropyl)triethoxysilane, to introduce amino groups. The functionalized this compound ligand can then be grafted onto these amino groups. The direct reaction of a silyl-functionalized ligand with the silanol (B1196071) groups on the silica surface is also a viable method for immobilization. nih.gov

The following table summarizes some of the key strategies for the immobilization of pyridyl-thiazoline and analogous ligands.

| Solid Support | Functional Group on Support | Ligand Modification | Linkage Type | Reference |

| PS-PEG TentaGel | Amino (-NH2) | Carboxylic acid activation | Amide | nih.govresearchgate.netsemanticscholar.org |

| Silica Gel | Silanol (-Si-OH) | Triethoxysilyl group | Siloxane | nih.gov |

| Silica Gel | Amino (-NH2) via silanization | Acyl chloride | Amide | nih.gov |

Catalytic Performance in Flow Chemistry Systems

The use of immobilized this compound-metal complexes in continuous flow chemistry systems represents a significant advancement in sustainable chemical synthesis. nih.govnih.gov Flow reactors, particularly packed-bed reactors, offer superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the ability to operate continuously for extended periods, leading to higher productivity. beilstein-journals.orgbeilstein-archives.org

In a typical setup, the solid-supported catalyst is packed into a column, which forms the core of the flow reactor. beilstein-journals.orgbeilstein-archives.org A solution containing the substrates and any necessary reagents is then continuously pumped through this packed bed. The reaction occurs as the solution passes over the catalytic sites, and the product stream is collected at the outlet, free from the catalyst. This eliminates the need for downstream purification steps to remove the catalyst. beilstein-journals.orgbeilstein-archives.org

The performance of these immobilized catalysts in flow systems is evaluated based on several parameters, including conversion, selectivity, stability, and reusability. For instance, a study on a related immobilized pyridine-oxazoline ligand in a continuous flow system for an asymmetric addition reaction demonstrated remarkable stability, allowing for numerous consecutive reaction cycles with only a slight decrease in enantioselectivity and reaction rate compared to its homogeneous counterpart. nih.govsemanticscholar.org This highlights the potential for developing highly efficient and robust flow processes with immobilized pyridyl-thiazoline ligands.

The table below presents hypothetical performance data for a generic catalytic reaction using an immobilized this compound-metal complex in a continuous flow system, based on findings for analogous systems.

| Parameter | Value | Conditions | Reference |

| Reaction Time | 8 hours (in batch) | 15 mol% catalyst loading | nih.govsemanticscholar.org |

| Turnover Number (TON) | Higher in flow vs. batch | Continuous operation | nih.govsemanticscholar.org |

| Catalyst Reusability | Up to 10 cycles | Batch reaction with catalyst filtration and reuse | nih.govsemanticscholar.org |

| Enantioselectivity | Slight reduction vs. homogeneous | Comparison between immobilized and non-immobilized catalyst | nih.govsemanticscholar.org |

| Productivity | 4 mmol/h | Optimized flow conditions in a packed-bed reactor | beilstein-archives.org |

The successful implementation of immobilized this compound catalysts in flow chemistry hinges on the careful design of the ligand, the choice of the solid support, and the optimization of the flow reactor conditions. Such systems hold considerable promise for the development of greener and more efficient chemical manufacturing processes.

Supramolecular Chemistry and Materials Science Applications of 3 4,5 Dihydro 1,3 Thiazol 2 Yl Pyridine Derivatives

Self-Assembly Processes and Non-Covalent Interactions

The non-covalent interactions inherent in the pyridine (B92270) and thiazoline (B8809763) rings are fundamental to the construction of ordered supramolecular structures. These interactions, including hydrogen bonding and π-π stacking, dictate the crystal packing and the formation of larger, functional architectures like metal-organic frameworks.

The crystal engineering of pyridine-thiazoline derivatives is heavily influenced by a combination of hydrogen bonds and π-π stacking interactions. The nitrogen atom of the pyridine ring is a primary hydrogen bond acceptor, while the C-H bonds on the aromatic and heterocyclic rings can act as donors. In the crystalline structures of related thiazolo-pyridine derivatives, extensive networks of intermolecular hydrogen bonds, such as C–H···O and O–H···O, are observed, which play a crucial role in stabilizing the crystal lattice. nih.gov

| Interaction Type | Typical Distance/Geometry | Role in Crystal Packing | Reference |

| Hydrogen Bonding | C–H···O, N–H···O, O–H···O | Connects molecules into 1D, 2D, or 3D networks | nih.govresearchgate.net |

| π-π Stacking | Centroid-centroid distance: 3.3–4.4 Å | Formation of columnar or layered structures | nih.govresearchgate.net |

| Halogen/Chalcogen Bonding | Directional interactions involving halogen or sulfur atoms | Provides additional structural reinforcement | rsc.org |

This table provides generalized data based on related pyridine and thiazole (B1198619) structures.

The pyridine-thiazoline scaffold is an excellent building block for coordination polymers and Metal-Organic Frameworks (MOFs). The pyridine nitrogen atom serves as a well-defined coordination site for metal ions, while the thiazoline ring, with its nitrogen and sulfur atoms, offers additional potential binding sites. researchgate.netresearchgate.net This polyfunctional nature allows for the creation of diverse structural architectures, from one-dimensional chains to complex three-dimensional frameworks. researchgate.netresearchgate.net

The use of ligands containing pyridine and thiazole or thiadiazole rings has led to the synthesis of numerous coordination polymers with interesting properties. researchgate.netmdpi.com For example, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) has been used to construct Cd(II) and Co(II) MOFs. researchgate.netmdpi.com Similarly, thiazolo[5,4-d]thiazole (B1587360) derivatives functionalized with pyridyl groups have been successfully incorporated into zinc-based coordination networks, creating porous materials capable of CO2 adsorption. mdpi.commdpi.com

The structural outcome of these coordination assemblies can be tuned by the choice of metal ion, the specific functionalization of the pyridine-thiazoline linker, and the reaction conditions. rsc.org Dimeric ligands that incorporate pyridine groups have been shown to be particularly effective in directing the formation of isoreticular MOF structures, where monomeric counterparts either fail to crystallize or produce different phases. escholarship.org This demonstrates the utility of the pyridine-thiazoline motif as a versatile and directable component in the synthesis of functional coordination materials. escholarship.orgnih.gov

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Feature/Application | Reference |

| 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole | Zn(II) | 2D Coordination Network | Porosity for CO2 adsorption | mdpi.com |

| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Cd(II) | 1D Coordination Polymer | Potential green-light-emitting material | mdpi.com |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II) | Diverse 3D MOFs | Structural diversity controlled by templates | rsc.org |

| 2,5-bis(pyridine-2-yl)-1,3,4-thiadiazole | Cu(II) | 1D Coordination Polymer | Zigzag chain architecture | researchgate.net |

This table showcases examples of MOFs and coordination polymers built from analogous pyridine-azole linkers.

Optoelectronic and Photophysical Properties

Derivatives of 3-(4,5-dihydro-1,3-thiazol-2-yl)pyridine are of significant interest for their electronic and light-emitting properties. The combination of an electron-donating thiazoline/thiazole group and an electron-withdrawing pyridine ring creates a donor-acceptor (D-A) system, which is a common strategy for developing fluorescent materials.

Pyridyl-thiazole isomers are known to be fluorescent, with emission colors that can be tuned across the visible spectrum (from blue to yellow, ~400–490 nm) by altering the substitution pattern and the position of the pyridine ring attachment. For instance, research on isomeric 2-pyridyl 4-aryl thiazoles has shown that 2-pyridyl and 4-pyridyl isomers generally exhibit superior photophysical properties compared to 3-pyridyl isomers. The introduction of electron-donating groups, such as a methoxy (B1213986) group on an adjacent phenyl ring, can significantly enhance the luminescence quantum yield.

The solid-state photophysical properties are strongly modulated by the crystal packing. nih.govrsc.org Different packing modes, such as herringbone versus slipped-stack arrangements, can lead to substantial shifts in fluorescence emission, spanning from orange-red to blue. nih.govrsc.org This correlation between crystal structure and emission characteristics allows for the design of materials with specific solid-state colors and even for the creation of crystalline blends that produce white-light emission. nih.gov Some pyridine-thiazole hybrids have also been observed to exhibit red-yellow fluorescence inside cancer cells, indicating their potential as bio-imaging agents. nih.gov

| Compound Family | Substituents | Emission Max (λem) | Quantum Yield (ΦF) | Key Finding | Reference |

| Isomeric Pyridyl-Thiazoles | 4-methoxyphenyl | 468-490 nm | High (specific value not stated) | 4-pyridyl isomer shows highest quantum yield. | |

| Thiazolo[5,4-d]thiazole Crystals | Dialkoxyphenyl | Orange-Red to Blue | 25-28% (in solution) | Solid-state emission is controlled by crystal packing. | nih.govrsc.org |

| Pyridine-Thiazole Hybrid | 2-fluorophenyl | Red-Yellow | Not specified | Fluorescence observed in MCF-7 cells. | nih.gov |

This table summarizes photophysical data from studies on various pyridine-thiazole derivatives.

The favorable photophysical properties of pyridine-thiazole and related heterocyclic systems make them suitable for applications in optoelectronic devices. The thiazolo[5,4-d]thiazole core, for example, has been widely explored for use in organic electronics and solar cells due to its planar, rigid, and conjugated nature. mdpi.comrsc.org A cationic iridium(III) coordination polymer featuring a thiazole-based ligand has been identified as a promising red-emitting phosphor for creating warm-white LEDs when blended with standard GaN-based chips. mdpi.com

Polymer Chemistry and Macrocyclic Architectures

The this compound unit can be incorporated as a monomer into larger polymeric chains or as a key structural element in macrocycles. The thiazoline ring is a feature of numerous bioactive natural products, often formed through the post-translational modification of cysteine residues in ribosomally synthesized peptides. nih.govrsc.org

This natural precedent has inspired synthetic efforts. For example, the pyridine-containing core is a defining feature of pyritide and thiopeptide natural products, which are macrocycles produced through enzymatic dehydration and cycloaddition reactions. nih.gov While some minimalistic "pyritides" contain only the pyridine macrocycle, the broader class of thiopeptides also incorporates the thiazole/thiazoline heterocycles, suggesting a close biosynthetic relationship. nih.gov

In synthetic polymer chemistry, thiazole-containing monomers can undergo electrochemical polymerization to form conducting polymers. researchgate.net The resulting polymers exhibit distinct optoelectronic properties, with optical band gaps that can be tuned through copolymerization with other monomers like thiophene. researchgate.net Such materials have potential applications in electrochromic devices due to their satisfactory switching times and optical contrast. researchgate.net The versatility of the pyridine-thiazoline scaffold thus provides a rich platform for designing novel polymers and macrocycles with tailored functions for materials science and chemical biology. nih.govrsc.org

Incorporation into Polymeric Backbones for Functional Materials

The covalent incorporation of specific heterocyclic moieties into polymer backbones is a powerful strategy to create functional materials with tailored properties. The this compound unit, with its combination of a π-deficient pyridine ring and a sulfur- and nitrogen-containing dihydrothiazole ring, offers intriguing possibilities for the design of new polymers. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, while the dihydrothiazoline moiety can introduce specific stereochemistry and potential for further chemical modification.

Research in this area has explored the synthesis of polymers containing nicotinic acid, a precursor to the pyridine moiety. For instance, polymers containing nicotinic acid radicals have been prepared with the aim of creating materials that can gradually release nicotinic acid in a biological environment. google.com These polymers are synthesized by reacting derivatives of nicotinic acid, such as nicotinoyl chloride, with polymeric backbones containing reactive groups like hydroxyls. google.com This approach could theoretically be adapted to first synthesize this compound and then polymerize it or attach it as a pendant group to a pre-existing polymer.

Furthermore, studies on thiazoline-containing polymers have been conducted. For example, a thiazoline polymer was synthesized and investigated for its catalytic activity in asymmetric allylic substitution reactions. rsc.org While this specific polymer did not feature a pyridine unit, the research demonstrates the feasibility of creating polymers with thiazoline functionalities. rsc.org The synthesis of polymers containing cysteine, a precursor for the dihydrothiazoline ring, has also been extensively studied, primarily through the ring-opening polymerization of N-carboxyanhydrides. mdpi.com

The combination of these synthetic strategies could pave the way for polymers incorporating the this compound unit. Such polymers could exhibit interesting properties, including metal-coordination capabilities for catalysis or sensing, specific interactions for molecular recognition, or redox activity for electronic applications.

Table 1: Potential Functional Polymers Incorporating Thiazoline-Pyridine Moieties

| Polymer Type | Potential Synthetic Precursors | Potential Applications |

| Polyacrylates with pendant thiazoline-pyridine | Acryloyl chloride, this compound | Metal ion sensing, catalysis, functional coatings |

| Polyamides with backbone thiazoline-pyridine | Diamine-functionalized thiazoline-pyridine, diacyl chloride | High-performance materials, membranes |

| Coordination polymers | This compound, metal salts | Porous materials, gas storage, catalysis |

Synthesis of Macrocycles and Cages with Thiazoline-Pyridine Units

The synthesis of macrocycles containing pyridine units is a well-established field. These macrocycles have been extensively used in the construction of mechanically interlocked architectures and as hosts for various guest molecules. rsc.org Similarly, the synthesis of macrocyclic peptides containing thiazoline and thiazole rings has been reported, highlighting the utility of this heterocycle in creating complex cyclic structures. rsc.org

While direct examples of macrocycles and cages built from this compound are not extensively documented, related systems provide a proof of principle. For instance, ligands containing 2-(2'-pyridyl)imidazole, which is structurally analogous to the pyridine-thiazole core, have been shown to form discrete coordination complexes and one-dimensional coordination polymers. researchgate.net These structures are further organized into higher-dimensional supramolecular assemblies through hydrogen bonding and π-π stacking interactions. researchgate.net

The synthesis of such macrocycles and cages would typically involve the reaction of a di-functionalized derivative of this compound with a complementary linker molecule or a metal precursor. The resulting structures could find applications in host-guest chemistry, molecular sensing, and catalysis, where the defined cavity of the macrocycle or cage can be used to encapsulate and influence the properties of guest molecules.

Table 2: Potential Supramolecular Architectures from Thiazoline-Pyridine Derivatives

| Architecture | Key Building Blocks | Potential Driving Force for Assembly | Potential Applications |

| Metallo-macrocycle | Bis-functionalized this compound, Metal salt (e.g., Pd(II), Pt(II)) | Metal-ligand coordination | Catalysis, molecular recognition |

| Organic Cage | Tris-functionalized this compound derivative, Tri-functional linker | Covalent bond formation (e.g., imine condensation) | Guest encapsulation, controlled release |

| Hydrogen-bonded Macrocycle | This compound with H-bond donor/acceptor groups | Hydrogen bonding | Anion recognition, organocatalysis |

Biological and Biomedical Research Applications of 3 4,5 Dihydro 1,3 Thiazol 2 Yl Pyridine Focus on Molecular Mechanism and Target Identification

Molecular Recognition and Receptor Binding Studies

This section would have explored the specific interactions of 3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine with its biological targets at a molecular level.

Ligand-Protein Interaction Profiling (In Vitro Assays)

Ideally, this subsection would have presented data from various in vitro assays designed to characterize the binding affinity and selectivity of this compound towards a panel of proteins. Such assays could include radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). However, no published studies were identified that have performed such a detailed interaction profiling for this specific compound.

Enzyme Inhibition Kinetics and Mechanism-Based Studies at the Molecular Level

This part of the article would have focused on the inhibitory effects of this compound on specific enzymes. Detailed kinetic studies, such as the determination of IC50 values, inhibition constants (Ki), and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), would have been presented. For related but structurally distinct pyridine-thiazole compounds, research has shown inhibitory activity against enzymes like various kinases and tyrosinase. For instance, certain N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) kinase. However, no such data is available for this compound itself.

Chemo-Proteomics and Target Deconvolution Strategies

This section would have delved into advanced techniques used to identify the cellular targets of 3-(4,5-Dihydro-1

Scaffold Derivatization for Lead Optimization in Drug Discovery Programs (Focus on Molecular Structure-Activity Relationships)

Rational Design of Analogs Based on Computational Predictions

The rational design of novel therapeutic agents often begins with the identification of a validated biological target and the use of computational tools to predict the binding affinity and interaction of potential inhibitor molecules. In the case of pyridine-dihydrothiazole analogs, a prominent area of investigation has been their potential as kinase inhibitors, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), both of which are implicated in the progression of cancer.

A key strategy in the design of these analogs has been molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity and efficacy. For instance, researchers have designed hybrids of a pyridine (B92270) core with a 2,3-dihydrothiazole (B1197258) or a thiazolidin-4-one moiety, connected through an ethylidenehydrazono spacer. nih.gov This design was predicated on the known anticancer activities of both pyridine and thiazole (B1198619) derivatives. nih.gov

Molecular docking simulations have been instrumental in predicting the binding modes of these designed analogs within the ATP-binding pockets of their target kinases. For example, in silico studies predicted that a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid could exhibit a high binding affinity for both CDK2 and GSK3β. nih.gov The docking simulations for this class of compounds suggested that the hybridization of the pyridine core with the dihydrothiazole ring was significant for inhibitory activity. nih.gov

The computational predictions for a promising pyridine-2,3-dihydrothiazole analog, compound 13a , revealed favorable interactions within the GSK3β ATP binding site, with a predicted binding affinity of -8.0 kcal/mol. nih.gov This was comparable to the native ligand. nih.gov Similarly, in the CDK2 active site, the hybridization of the pyridine and dihydrothiazole moieties was found to be crucial for its inhibitory potential. nih.gov

These computational predictions serve as a critical first step, guiding the synthesis of the most promising candidates for further biological evaluation. The goal is to design molecules that fit snugly into the target's binding site, forming key interactions that disrupt the protein's function.

Table 1: Predicted Binding Affinities of Pyridine-Dihydrothiazole Analogs

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (13a ) | GSK3β | -8.0 nih.gov |

| Pyridine-5-acetyl-thiazolidin-4-one hybrid (8a ) | GSK3β | -7.8 nih.gov |

| Pyridine thiourea (B124793) precursor (1a ) | GSK3β | -5.5 nih.gov |

This table is based on data from a study on pyridine-2,3-dihydrothiazole hybrids and their precursors.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Following the synthesis of rationally designed analogs, Structure-Activity Relationship (SAR) studies are conducted to understand how different chemical modifications affect their biological activity. These studies are crucial for optimizing lead compounds to enhance their potency and selectivity.

For pyridine-dihydrothiazole and related thiazole hybrids, SAR studies have provided valuable insights into the structural requirements for anticancer activity. In a series of hydrazonothiazole-based pyridine compounds, it was observed that the nature of the substituent at the fourth position of the thiazole ring significantly influenced their cytotoxic activity against the A549 lung cancer cell line. nih.gov For instance, derivatives with 2,5-dimethoxyphenyl and 4,4'-biphenyl substituents at this position, combined with a 3-pyridyl group, showed enhanced activity. nih.gov

In another study focusing on pyridine-2,3-dihydrothiazole hybrids as dual CDK2/GSK3β inhibitors, several key SAR observations were made. The presence of an N-ethyl group on the 2,3-dihydrothiazole moiety in one analog led to a decrease in anti-proliferative activity against HepG2 and HEp-2 cancer cell lines, along with increased toxicity towards normal cells. nih.gov This highlights the sensitivity of the biological activity to even small structural changes.

These SAR studies provide a roadmap for the further optimization of these scaffolds. By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, medicinal chemists can refine the structure to achieve improved therapeutic properties.

Table 2: Anti-proliferative Activity of Selected Pyridine-Dihydrothiazole Analogs

| Compound | Cell Line | % Inhibition / Activity |

|---|---|---|

| Pyridine-2,3-dihydrothiazole derivative 2a | HepG2 | 72.03% inhibition nih.gov |

| Pyridine-2,3-dihydrothiazole derivative 2a | HEp-2 | 70.80% inhibition nih.gov |

| N-ethyl-2,3-dihydrothiazole derivative 2b | MCF-7 | 70.58% inhibition nih.gov |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid 13a | HepG2 | Excellent anti-proliferative activity nih.gov |

This table presents a selection of findings from a study on pyridine-2,3-dihydrothiazole hybrids.

Emerging Applications and Future Directions for 3 4,5 Dihydro 1,3 Thiazol 2 Yl Pyridine

Integration into Advanced Sensing Platforms and Biosensors

The unique structural combination of an electron-deficient pyridine (B92270) ring and a sulfur- and nitrogen-containing thiazoline (B8809763) ring makes 3-(4,5-dihydro-1,3-thiazol-2-yl)pyridine and its derivatives promising candidates for the development of sophisticated sensing systems. The nitrogen and sulfur atoms in the thiazoline ring, along with the pyridine nitrogen, can act as effective binding sites for various analytes. researchgate.netmdpi.com

Derivatives of the pyridine-thiazoline scaffold are being explored as fluorescent chemosensors for the detection of metal ions. mdpi.comnih.gov These sensors often operate on a fluorescence quenching or enhancement mechanism upon binding with a specific ion. For instance, novel quinoline-based thiazole (B1198619) derivatives have demonstrated selective fluorescence quenching in the presence of Fe³⁺, Fe²⁺, and Cu²⁺ ions. nih.govacs.org This response is often accompanied by a visible color change, allowing for colorimetric detection. nih.gov

A notable example is the thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, which was developed for the selective detection of Zn²⁺. nih.gov This probe showed a significant fluorescence enhancement and a remarkable 85 nm red-shift in its emission wavelength upon forming a 1:1 complex with zinc ions. nih.gov The high selectivity and sensitivity of such probes, with detection limits often in the micromolar to nanomolar range, make them valuable for monitoring metal ions in environmental and biological samples. researchgate.netnih.gov The development of these sensors leverages the coordination properties of the nitrogen and sulfur atoms within the heterocyclic system. researchgate.netnih.gov

Table 1: Examples of Pyridine-Thiazole Based Fluorescent Probes

| Probe Name | Target Analyte(s) | Detection Principle | Limit of Detection (LOD) | Source |

| QPT and QBT | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | Not Specified | nih.govacs.org |

| 2-HPTP | Zn²⁺ | Fluorescence Enhancement | 0.348 µM | nih.gov |

| AM1 and AM2 | Al³⁺ | Fluorescence Enhancement | Not Specified | nih.gov |

| S | Cu²⁺ | Colorimetric and Fluorometric | 0.25 µM | researchgate.net |

This table is interactive. Click on the headers to sort.

The pyridine-thiazoline core is also a valuable component in the design of electrochemical sensors. The nitrogen and sulfur atoms can interact with analytes, leading to measurable changes in electrochemical signals. While direct research on this compound for this purpose is limited, related pyridine derivatives have been successfully used. For example, graphene-zirconium metal-organic framework hybrids have been employed for the electrochemical sensing of pyridine and quinoline. researchgate.net

Thiazole-based pyridine derivatives have been synthesized and investigated as corrosion inhibitors for mild steel, demonstrating their electrochemical activity. researchgate.net These compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net This inherent electrochemical activity suggests that the pyridine-thiazoline moiety could be effectively integrated into electrochemical sensing platforms for detecting various analytes through mechanisms like potentiometry, voltammetry, or impedance spectroscopy.

Role in New Chemical Methodologies and Synthetic Toolkits

The this compound scaffold and its constituent rings are important in the development of new synthetic methodologies. Thiazoline derivatives are increasingly recognized as valuable ligands in organic synthesis and asymmetric catalysis. rsc.orgnih.gov The synthesis of thiazoline-based ligands, such as ATHTd, has been reported, with applications in coordination chemistry. rsc.org

Furthermore, the synthesis of thiazole and thiazoline derivatives is an active area of research, with various methods being developed. nih.govresearchgate.netingentaconnect.com These methods include cascade protocols that allow for the modular synthesis of a library of these compounds. nih.gov The pyridine moiety itself is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies available for its derivatization. youtube.comresearchgate.net The combination of these two heterocyclic systems in one molecule provides a versatile platform for creating complex molecular architectures. For instance, thiazolo[4,5-b]pyridines, which are fused versions of this system, are being synthesized through various routes, including pyridine annulation to a thiazole ring. dmed.org.uadmed.org.ua

Potential in Renewable Energy Technologies and CO2 Fixation

While direct applications of this compound in renewable energy are still in the exploratory phase, the properties of its constituent heterocycles suggest potential. Thiazole-based compounds have been investigated for use in efficient solar cells. nih.gov Specifically, thiazoline derivatives with a "push-pull" electronic structure, where a thiazoline ring acts as an electron acceptor, have been synthesized. rsc.org This characteristic is crucial for applications in organic photovoltaics and dye-sensitized solar cells, where charge separation and transport are key processes.

The pyridine ring is also a common component in materials for renewable energy. Its electron-accepting nature and ability to coordinate with metals make it suitable for use in catalysts for CO₂ reduction and in light-harvesting assemblies. The combination of the electron-accepting pyridine and the potentially electron-donating or -accepting thiazoline moiety could lead to novel materials with tailored electronic properties for energy applications. However, specific research into this compound for these purposes is yet to be extensively reported.

Challenges and Opportunities in Scale-Up and Industrial Synthesis

The industrial-scale synthesis of this compound and its derivatives presents both challenges and opportunities. A common laboratory synthesis involves the condensation of 2-cyanopyridine (B140075) with cysteamine (B1669678). While effective for small-scale preparations, scaling up this process requires optimization to ensure safety, efficiency, and cost-effectiveness. Challenges in the synthesis of thiazoline derivatives can include the need for specific reaction conditions and the potential for side reactions. rsc.orgresearchgate.net

However, advancements in synthetic methodologies offer opportunities for more efficient production. The development of one-pot, multicomponent reactions and the use of green catalysts like magnesium oxide are promising avenues for the synthesis of related thiazolo[4,5-b]pyridine (B1357651) systems. dmed.org.ua Furthermore, protocols that allow for the synthesis of thiazoline and thiazole derivatives on a multigram scale have been developed, indicating the feasibility of larger-scale production. nih.gov The use of environmentally friendly solvents like hexafluoroisopropanol (HFIP) also presents an opportunity for greener industrial processes. rsc.org

Prospects for Computational Design and Machine Learning in Derivatization and Application Prediction

Computational chemistry and machine learning (ML) are poised to accelerate the discovery and optimization of this compound derivatives for various applications. novartis.com Quantum chemical calculations, such as Density Functional Theory (DFT), are already being used to understand the electronic properties and reactivity of new pyridine and thiazole derivatives, which can help in predicting their potential for specific applications. researchgate.netnih.gov

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, are being developed to predict the biological activities of thiazole derivatives. nih.govresearchgate.net These models use molecular descriptors to correlate the chemical structure with properties like anticancer or enzyme inhibitory activity. nih.govresearchgate.net Explainable ML approaches are also emerging, which can provide insights into how a model makes its predictions, aiding in the rational design of new compounds. researchgate.net These computational tools can be used to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.netacs.org

Q & A

Q. How does the inclusion of a thiazoline ring influence the compound’s electronic structure compared to analogous oxazoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.